![molecular formula C9H16N2O5 B558558 Boc-D-asp-NH2 CAS No. 200282-47-9](/img/structure/B558558.png)
Boc-D-asp-NH2
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Overview
Description
Boc-D-asp-NH2 is an aspartic acid derivative . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .
Synthesis Analysis
Boc-D-asp-NH2 can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular weight of Boc-D-asp-NH2 is 232.23 and its molecular formula is C9H16N2O5 . It is also known by the CAS No. 74244-17-0 .
Chemical Reactions Analysis
Boc-D-asp-NH2 is used in peptide synthesis. It is stable under conditions of catalytic hydrogenolysis or sodium in liquid ammonia, but can be cleaved by mild acidolysis .
Physical And Chemical Properties Analysis
Boc-D-asp-NH2 has a molecular weight of 232.23400 and a density of 1.253 g/cm3 . It is clear and nearly colorless to pale yellow at room temperature .
Scientific Research Applications
- Applications :
- Applications :
- Applications :
Peptide Synthesis and Solid-Phase Peptide Chemistry
Chemoselective Boc Protection
Metal-Chelating Ligand Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-asp-NH2 is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the synthesis of proteins. The primary targets of Boc-D-asp-NH2 are therefore likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis .
Mode of Action
The Boc (tert-butyl carbamate) group in Boc-D-asp-NH2 is a protective group used in peptide synthesis . It protects the amino function during the synthesis process. The Boc group can be cleaved by mild acidolysis, leaving the aspartic acid residue intact . This allows for the selective synthesis of complex proteins without unwanted side reactions .
Biochemical Pathways
As a derivative of aspartic acid, Boc-D-asp-NH2 is involved in the same biochemical pathways as aspartic acid. These include the citric acid cycle and the urea cycle, both of which are essential for energy production and nitrogen metabolism, respectively .
Result of Action
The result of Boc-D-asp-NH2’s action would be the successful synthesis of a protein with the correct sequence of amino acids. By protecting the amino function of aspartic acid during synthesis, Boc-D-asp-NH2 ensures that the aspartic acid residue is incorporated at the correct position in the protein .
Action Environment
The action of Boc-D-asp-NH2 is influenced by the conditions of the reaction environment. For example, the presence of a mild acid is necessary for the cleavage of the Boc group . Additionally, the temperature, pH, and solvent used in the reaction can also affect the efficiency and selectivity of the reaction .
properties
IUPAC Name |
(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCARTLEXJLJBZ-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426765 |
Source
|
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-asp-NH2 | |
CAS RN |
200282-47-9 |
Source
|
Record name | Boc-D-aspartic acid alpha-amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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